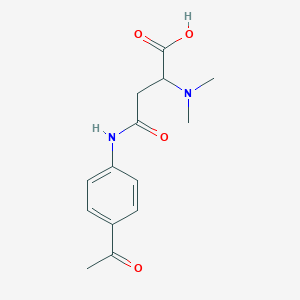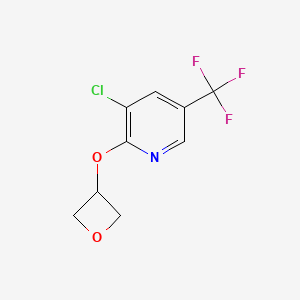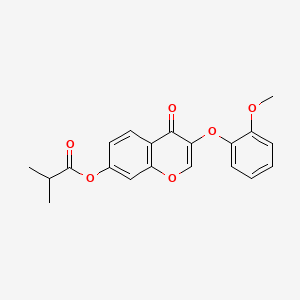
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 2-methoxyphenoxy group and an isobutyrate ester. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. This reaction forms the chromen-4-one ring system.
Introduction of the 2-Methoxyphenoxy Group: The 2-methoxyphenoxy group can be introduced through an etherification reaction. This involves the reaction of the chromen-4-one intermediate with 2-methoxyphenol in the presence of a suitable base such as potassium carbonate.
Esterification with Isobutyric Acid: The final step involves the esterification of the chromen-4-one derivative with isobutyric acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohol derivatives
Substitution: Alkylated derivatives
科学研究应用
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied.
相似化合物的比较
Similar Compounds
3-(2-Hydroxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of an isobutyrate ester.
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl propionate: Similar structure but with a propionate ester instead of an isobutyrate ester.
Uniqueness
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the isobutyrate ester provides steric hindrance that can influence its reactivity and interactions with biological targets.
属性
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(2)20(22)25-13-8-9-14-17(10-13)24-11-18(19(14)21)26-16-7-5-4-6-15(16)23-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCLUJMNQIFTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2637754.png)
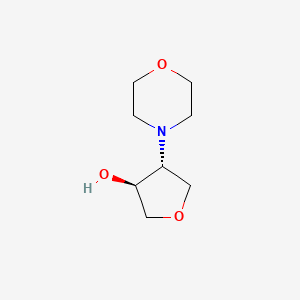
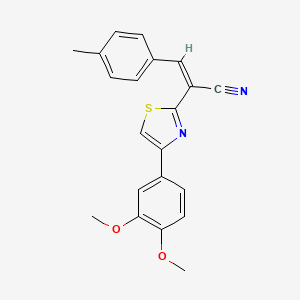

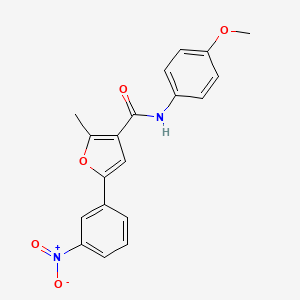
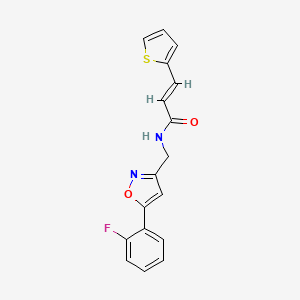
![3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2637764.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637766.png)
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B2637767.png)
![tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2637768.png)
![2-Chloro-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]acetamide](/img/structure/B2637769.png)

